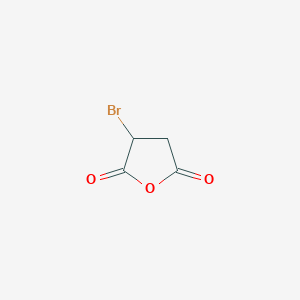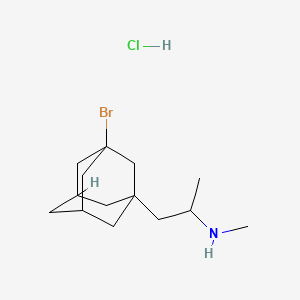
2-Bromosuccinic anhydride
Vue d'ensemble
Description
2-Bromosuccinic anhydride is a chemical compound with the molecular formula C4H3BrO3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a bromine atom .
Molecular Structure Analysis
The molecular structure of 2-Bromosuccinic anhydride consists of four carbon atoms, three oxygen atoms, three hydrogen atoms, and one bromine atom .Chemical Reactions Analysis
Anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Bromosuccinic anhydride is used in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of β-substituted-β-lactones with latent pendent hydroxyl groups from L-aspartic acid. This process involves the dehydration of bromosuccinic acid to bromosuccinic anhydride, followed by alcoholysis and cyclization steps (Xiao, 2005).
Chemical Modification and Analysis
2-Bromosuccinic anhydride plays a critical role in the chemical modification of various materials. For example, it has been used as a catalyst in the esterification of sugarcane bagasse with acetic anhydride, enhancing the hydrophobic properties of the bagasse and making it more effective for oil spill cleanups (Sun, Sun, & Sun, 2004).
Bromination Reactions
The compound is instrumental in bromination reactions, which are key in organic synthesis. For instance, it has been used in the bromination of thiophene derivatives, showcasing its versatility in organic synthesis (Smirnov & Lipkin, 1973).
Catalysis
2-Bromosuccinic anhydride is also used as a catalyst in various chemical reactions. For example, it catalyzes the homogeneous modification of cellulose in ionic liquid with succinic anhydride, indicating its effectiveness in promoting chemical reactions (Liu, Zhang, Li, Yue, & Sun, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBKBJQRJQRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282266 | |
| Record name | 2-bromosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromosuccinic anhydride | |
CAS RN |
5470-44-0 | |
| Record name | NSC25300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromosuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















